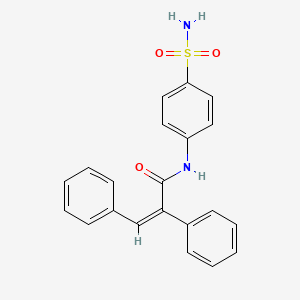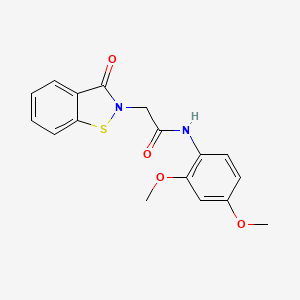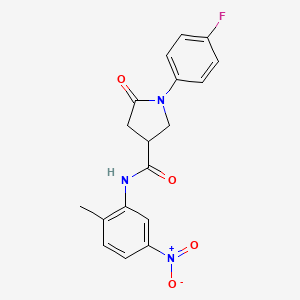
1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a pyrrolidine ring. Its molecular formula is C18H16FN3O4, and it has a molecular weight of approximately 357.34 g/mol.
准备方法
The synthesis of 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Nitrophenyl Group: This can be done through a nitration reaction, where a nitro group is added to the phenyl ring.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability, allowing the compound to fit into binding sites with high affinity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(4-Fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(2-Fluorophenyl)-3-(2-methoxy-4-nitrophenyl)urea: This compound has a similar structure but differs in the presence of a urea group instead of a pyrrolidine ring.
1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea: This compound has a different substitution pattern on the phenyl rings.
1-(2-Fluorophenyl)-3-(3-nitrophenyl)urea: This compound lacks the methyl group present in the original compound.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H16FN3O4 |
|---|---|
分子量 |
357.3 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O4/c1-11-2-5-15(22(25)26)9-16(11)20-18(24)12-8-17(23)21(10-12)14-6-3-13(19)4-7-14/h2-7,9,12H,8,10H2,1H3,(H,20,24) |
InChI 键 |
PJHKUKUIQASUNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937184.png)
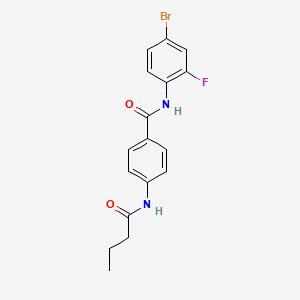
![3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937190.png)
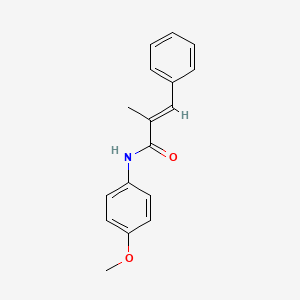
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14937198.png)

![(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B14937225.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937230.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)
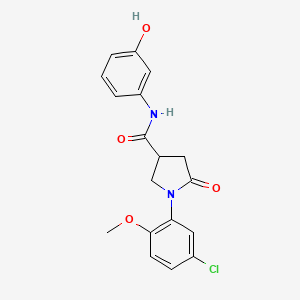
![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B14937253.png)
![(2S)-3-methyl-2-{[4-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]amino}butanoic acid](/img/structure/B14937259.png)
